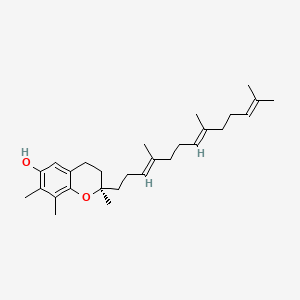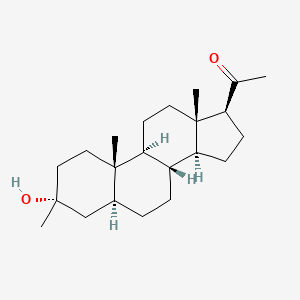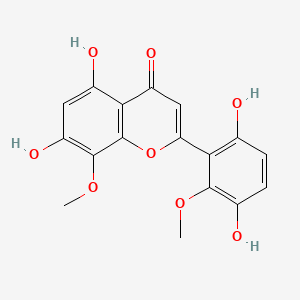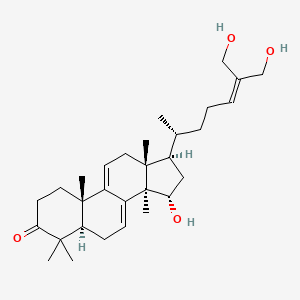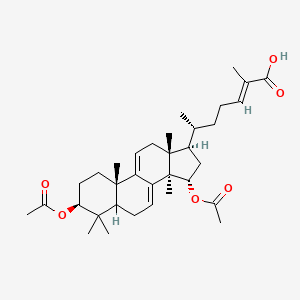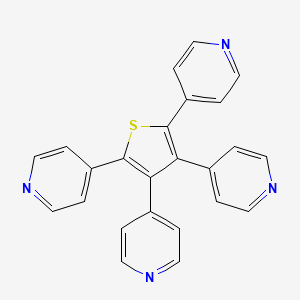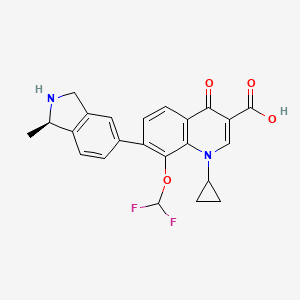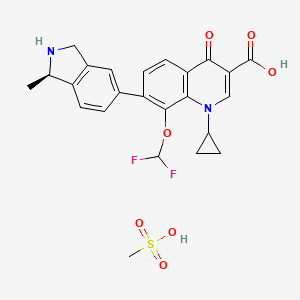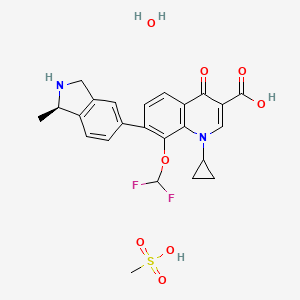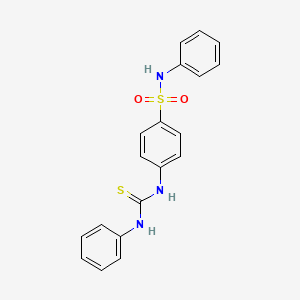
LED209
概述
描述
LED209 是一种有效且口服有效的细菌受体 QseC 小分子抑制剂。 它是一种前药,对 QseC 具有高度选择性,抑制信号分子与 QseC 的结合,从而表现出抗菌活性 。 This compound 在减少各种细菌菌株的生物膜形成和复制方面显示出巨大潜力 .
作用机制
LED209 是一种选择性抑制细菌受体 QseC 的前药。它阻止了去甲肾上腺素和肾上腺素等信号分子与 QseC 的结合,从而抑制了 QseC 介导的毒力基因表达激活。 这种机制阻碍了多种革兰氏阴性病原体的毒力,而不影响它们的生长,这是一个防止耐药性的理想特征 .
生化分析
Biochemical Properties
1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea (LED209) is known to interact with the bacterial receptor QseC . It inhibits the binding of signals to QseC, preventing its autophosphorylation and consequently inhibiting QseC-mediated activation of virulence gene expression .
Cellular Effects
1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea (this compound) has been shown to inhibit EHEC virulence traits in vitro . It markedly inhibits the virulence of several pathogens in animals .
Molecular Mechanism
The molecular mechanism of 1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea (this compound) involves acting as a prodrug scaffold to deliver a warhead that allosterically modifies QseC, impeding virulence in several Gram-negative pathogens .
准备方法
合成路线和反应条件: LED209 的合成涉及多个步骤,包括形成关键中间体及其随后的反应以形成最终产物。详细的合成路线和反应条件是专有的,并未完全公开披露。 已知合成涉及使用特定试剂和催化剂来实现所需的化学结构 .
工业生产方法: this compound 的工业生产遵循严格的规程,以确保高纯度和高产率。 该过程涉及使用优化的反应条件进行大规模合成,然后进行结晶和色谱等纯化步骤,以获得高纯度的最终产物 .
化学反应分析
反应类型: LED209 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以改变 this compound 中的官能团。
取代: this compound 可以发生取代反应,其中特定的原子或基团被其他原子或基团取代。
常用试剂和条件:
氧化: 常用的氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂,如硼氢化钠或氢化铝锂。
取代: 在适当条件下,使用卤素或亲核试剂等试剂。
形成的主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可能会产生各种 this compound 的取代类似物 .
科学研究应用
LED209 具有广泛的科学研究应用,包括:
化学: 用作研究细菌信号通路和 QseC 在细菌毒力中的作用的工具。
生物学: 研究其对生物膜形成和细菌复制的影响。
相似化合物的比较
LED209 在其对 QseC 的高选择性和其抑制毒力而不影响细菌生长的能力方面是独特的。类似的化合物包括:
QseC 抑制剂: 其他针对 QseC 的小分子抑制剂,尽管它们在选择性和效力方面可能有所不同。
抗菌剂: 抗生素等化合物靶向细菌生长,但可能会导致耐药性发展。
属性
IUPAC Name |
1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1-14,22H,(H2,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDRSTUKPCLQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392338 | |
| Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245342-14-7 | |
| Record name | LED-209 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245342147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LED-209 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62AG9LR2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)
